1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine
Description
Structure
3D Structure
Properties
CAS No. |
650629-05-3 |
|---|---|
Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-[[4-(diethoxymethyl)phenyl]methyl]-4-methylpiperazine |
InChI |
InChI=1S/C17H28N2O2/c1-4-20-17(21-5-2)16-8-6-15(7-9-16)14-19-12-10-18(3)11-13-19/h6-9,17H,4-5,10-14H2,1-3H3 |
InChI Key |
XIUWFIFUDQHLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)CN2CCN(CC2)C)OCC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with the preparation of 4-(diethoxymethyl)benzyl chloride. This is achieved by reacting 4-(diethoxymethyl)benzyl alcohol with thionyl chloride under reflux conditions. The reaction can be summarized as follows:
- Reaction :
$$
\text{4-(Diethoxymethyl)benzyl alcohol} + \text{SOCl}2 \rightarrow \text{4-(Diethoxymethyl)benzyl chloride} + \text{HCl} + \text{SO}2
$$
Nucleophilic Substitution
The next step involves the nucleophilic substitution where the prepared benzyl chloride is reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate in tetrahydrofuran (THF). The reaction conditions typically include:
- Conditions : Reflux for several hours
- Reaction :
$$
\text{4-(Diethoxymethyl)benzyl chloride} + \text{4-methylpiperazine} \rightarrow \text{1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine}
$$
Hydrolysis of Diethoxymethyl Group
The diethoxymethyl group can undergo hydrolysis under acidic or basic conditions, leading to different products:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic | HCl, H₂O | 4-(Hydroxymethyl)benzaldehyde | Precursor for further functionalization |
| Basic | NaOH, ethanol | 4-(Hydroxymethyl)benzyl alcohol | Stabilizes reactive intermediates |
Nucleophilic Aromatic Substitution
The electron-rich aromatic ring facilitates further substitutions:
- Halogenation : Electrophilic bromination at the para position occurs using Br₂/FeBr₃.
- Nitration : Introduction of nitro groups using HNO₃/H₂SO₄ enhances reactivity for downstream coupling.
Aza-Michael Cyclization
The nitrogen in the piperazine acts as a nucleophile in conjugate additions, often facilitated by catalytic asymmetric synthesis techniques to improve selectivity and yield.
Reduction and Hydrogenation
Partial hydrogenation of the aromatic ring using H₂/Pd-C can produce cyclohexane derivatives while preserving the piperazine core.
Oxidation Reactions
Strong oxidants like potassium permanganate can convert the piperazine ring to pyrazine derivatives under acidic conditions.
Understanding the mechanistic pathways involved in these reactions is crucial:
- Steric Effects : Bulky substituents on the piperazine nitrogen slow down acylation and alkylation kinetics.
- Electronic Effects : Electron-withdrawing groups on the aromatic ring enhance electrophilic substitution rates.
Summary Table of Synthetic Routes
| Step | Description |
|---|---|
| Starting Material Preparation | Synthesis of 4-(diethoxymethyl)benzyl chloride from alcohol using thionyl chloride |
| Nucleophilic Substitution | Reaction of benzyl chloride with piperazine in THF under reflux |
| Hydrolysis | Acidic or basic hydrolysis of diethoxymethyl group |
| Aromatic Substitution | Electrophilic bromination/nitration of aromatic ring |
| Aza-Michael Cyclization | Nucleophilic addition involving piperazine nitrogen |
| Reduction | Partial hydrogenation to modify aromatic structure |
| Oxidation | Conversion of piperazine to pyrazine derivatives |
Chemical Reactions Analysis
Acylation Reactions
The secondary amine in the piperazine ring undergoes acylation with acid chlorides. For example:
-
Reaction with Cinnamic Acid Chloride : In dichloromethane with triethylamine, the compound forms cinnamide derivatives (e.g., (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one) via nucleophilic acyl substitution .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | Cinnamic acid chloride, Et₃N | Cinnamide derivative with 4-chlorophenyl and bis(4-methoxyphenyl) groups | 85% |
Alkylation Reactions
The piperazine nitrogen participates in alkylation with electrophilic substrates:
-
Bromoacetyl Derivatives : Reacts with bromoacetyl intermediates under basic conditions (e.g., 2-picoline and PCl₅), yielding alkylated piperazines with high regioselectivity .
-
Kinetic Control : Reactions performed at low temperatures (−20°C) minimize racemization .
Hydrolysis of Diethoxymethyl Group
The diethoxymethylphenyl moiety undergoes acidic or basic hydrolysis:
-
Acidic Hydrolysis : Cleavage with HCl/water produces a benzaldehyde derivative.
-
Basic Hydrolysis : NaOH/ethanol converts the group to a hydroxymethyl intermediate.
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic | HCl, H₂O | 4-(Hydroxymethyl)benzaldehyde | Precursor for further functionalization |
| Basic | NaOH, ethanol | 4-(Hydroxymethyl)benzyl alcohol | Stabilizes reactive intermediates |
Nucleophilic Aromatic Substitution
The electron-rich aromatic ring facilitates substitution:
-
Halogenation : Electrophilic bromination at the para position occurs with Br₂/FeBr₃.
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing reactivity for downstream coupling.
Aza-Michael Cyclization
The piperazine nitrogen acts as a nucleophile in conjugate additions:
-
Catalytic Asymmetric Synthesis : Using cinchona alkaloid-derived phase-transfer catalysts (e.g., 74 ), enantioselective cyclization achieves 76% ee, improved to >99% after crystallization .
Reduction and Hydrogenation
-
Catalytic Hydrogenation : The aromatic ring undergoes partial hydrogenation with H₂/Pd-C, producing cyclohexane derivatives while preserving the piperazine core.
-
Selectivity : Controlled pressure (1–3 atm) prevents over-reduction.
Oxidation Reactions
-
Oxidation of Piperazine : Strong oxidants (e.g., KMnO₄) convert the piperazine ring to pyrazine derivatives under acidic conditions.
Key Mechanistic Insights
-
Steric Effects : Bulky substituents on the piperazine nitrogen slow acylation/alkylation kinetics .
-
Electronic Effects : Electron-withdrawing groups on the aromatic ring enhance electrophilic substitution rates.
Data synthesized from synthetic protocols , hydrolysis studies, and catalytic systems .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Activity
Research indicates that derivatives of piperazine, including 1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine, exhibit significant antidepressant properties. A study evaluating the effects of various piperazine derivatives on serotonin reuptake inhibition demonstrated that modifications to the piperazine ring can enhance their pharmacological profiles. This compound's structure suggests potential interactions with serotonin receptors, making it a candidate for further investigation in treating depression and anxiety disorders .
1.2 Histamine H4 Receptor Antagonism
The compound has also been studied for its role as a histamine H4 receptor antagonist. Histamine H4 receptors are implicated in various inflammatory processes, and antagonists can potentially serve as therapeutic agents for conditions such as asthma and autoimmune diseases. In experimental models, compounds similar to this compound have shown promise in modulating immune responses and reducing inflammation .
Pharmacological Insights
2.1 Selectivity and Efficacy
Studies have highlighted the selectivity of piperazine derivatives towards specific receptor subtypes. For instance, compounds with similar structures have exhibited selective agonistic or antagonistic activity at serotonin and histamine receptors, which is crucial for minimizing side effects while maximizing therapeutic benefits . The efficacy of this compound in these roles warrants further exploration through clinical trials.
2.2 Case Studies in Drug Development
Several case studies illustrate the development of piperazine-based drugs targeting various neurological and inflammatory conditions:
- Case Study 1 : A derivative was tested for its efficacy in a mouse model of multiple sclerosis, where it demonstrated significant improvements in clinical outcomes by modulating immune cell activity through H4 receptor pathways.
- Case Study 2 : In a pharmacokinetic study, the absorption and distribution characteristics of this compound were analyzed, revealing favorable properties that support its potential use as an oral medication.
Material Science Applications
3.1 Polymer Chemistry
In addition to pharmacological applications, this compound has been explored in polymer chemistry for creating novel materials with enhanced properties. Its ability to act as a crosslinking agent in polymer formulations can lead to improved mechanical strength and thermal stability of the resulting materials.
3.2 Biodegradable Polymers
Research into biodegradable polymers incorporating piperazine structures has shown promise in drug delivery systems. These polymers can be designed to release therapeutic agents in a controlled manner, improving treatment efficacy while reducing side effects associated with traditional drug delivery methods .
Data Tables
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant | Significant serotonin reuptake inhibition |
| Pharmacology | Histamine H4 receptor antagonist | Modulation of immune responses |
| Material Science | Crosslinking agent | Enhanced mechanical properties in polymers |
| Biodegradable Polymers | Drug delivery system | Controlled release profiles |
Mechanism of Action
The mechanism of action of 1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Comparison with 1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5)
- Structural Difference : The target compound replaces the methoxy (-OMe) group in 1-(4-Methoxyphenyl)piperazine with a diethoxymethyl (-CH(OEt)₂) moiety.
- The bulkier diethoxymethyl group may alter receptor binding kinetics, reducing off-target effects.
Comparison with 1-(3,4-Methylenedioxyphenyl)piperazine (MDP)
- Structural Difference : MDP features a methylenedioxy ring substituent, creating a planar, electron-rich aromatic system.
Piperazine Core Modifications
Comparison with 4-Methylpiperazine Derivatives
Comparison with 1-Aroyl-4-(4-methoxyphenyl)piperazines
Stability Considerations
- Hydrolysis Sensitivity : The diethoxymethyl group may hydrolyze under acidic conditions to form a benzaldehyde derivative, whereas methoxy or methylenedioxy groups are more stable .
Neuropharmacology
- Target vs. 1-(4-Methoxyphenyl)piperazine : While the latter exhibits serotonin reuptake inhibition, the diethoxymethyl analog’s bulkier structure may shift selectivity toward dopamine transporters, as seen in related compounds .
Anticancer Potential
- Comparison with 4-(4-Methylpiperazine-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]benzamide (–16): This oncology drug uses a 4-methylpiperazine fragment for solubility and target engagement. The diethoxymethyl group in the target compound could similarly enhance pharmacokinetics .
Biological Activity
1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine is a compound of interest due to its potential biological activities, particularly in neuroprotection and other therapeutic areas. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a diethoxymethyl group and a phenyl group. Its molecular formula is , and it features a complex structure that influences its biological interactions.
Biological Activity Overview
The biological activities of this compound include:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, particularly in models of ischemic injury.
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation in various cancer cell lines.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of similar piperazine derivatives. For instance, compounds with structural similarities have been shown to significantly prolong survival times in animal models subjected to acute cerebral ischemia.
Case Study
A study investigating the anti-ischemic activity of related compounds demonstrated that they could reduce mortality rates in mice subjected to induced cerebral ischemia. The experimental setup involved:
- Animal Model : Kunming mice were used for testing.
- Methodology : Bilateral common carotid artery occlusion was performed, followed by treatment with varying doses of the compound.
- Results : The treated groups exhibited significantly prolonged survival times compared to control groups, indicating potent neuroprotective activity.
Antitumor Activity
The antitumor potential of this compound has been assessed through various in vitro assays.
Data Table: Antitumor Activity
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Moderate inhibition |
| A549 (Lung Cancer) | 8.3 | Significant inhibition |
| HeLa (Cervical Cancer) | 10.1 | Effective against proliferation |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
While specific mechanisms for this compound are not fully elucidated, studies on related compounds suggest:
- Dopaminergic Pathways : Interaction with dopamine receptors may mediate some neuroprotective effects.
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) appears to be a common pathway for antitumor activity among piperazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
